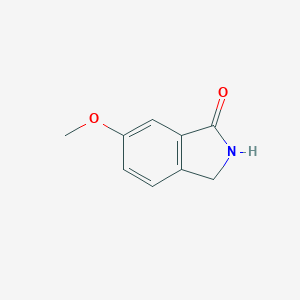

6-Methoxyisoindolin-1-one

Overview

Description

6-Methoxyisoindolin-1-one (6-MIO) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

Melatonin Receptor Study

6-Methoxyisoindolin-1-one derivatives have been explored for their role in interacting with melatonin receptors. Research indicates these compounds can function as both agonists and antagonists, impacting the binding affinity at melatonin receptor sites. This could have implications for understanding sleep disorders and the development of sleep-related medications (Faust et al., 2000).

Tubulin Polymerization Inhibition

Studies have shown that methoxy-substituted derivatives of this compound can inhibit tubulin polymerization. This action is significant for the development of cancer treatments, as it affects the mechanism of cell division and could potentially inhibit the growth of cancer cells (Gastpar et al., 1998).

Antiviral and Antiretroviral Potential

The synthesis of certain this compound systems has shown promise for potential use as antiretroviral agents, particularly against HIV. The compound's structure is similar to nucleosides known for antiviral activity, highlighting its potential in developing new treatments for viral infections (Ewing et al., 2001).

Application in Biomedical Analysis

This compound has been identified as a stable fluorophore with strong fluorescence across a wide pH range, making it useful in biomedical analysis and research. This characteristic is valuable for labeling and detecting biological molecules in various research settings (Hirano et al., 2004).

Blood Pressure and Smooth Muscle Effects

Research into derivatives of this compound has revealed their impact on blood pressure, respiration, and smooth muscle. This provides insights into potential cardiovascular and respiratory therapeutic applications (Fassett & Hjort, 1938).

Estrogen Receptor Interaction

Compounds derived from this compound have shown binding affinities to estrogen receptors. This could be significant in the development of treatments for hormone-dependent cancers, such as breast cancer (Polossek et al., 1992).

Neurogenic Potential

The compound pinoline, which includes a this compound structure, has been studied for its potential in stimulating neurogenesis. This could be crucial for developing treatments for neurodegenerative diseases or brain injuries (de la Fuente Revenga et al., 2015).

Allelopathic Properties in Agriculture

This compound derivatives play a role in the allelopathic properties of cereals, affecting the growth of surrounding plants. Understanding this could help develop natural weed control methods in agriculture (Etzerodt et al., 2006).

Quantum Entanglement in Cancer Diagnosis

A study has explored the use of a complex this compound derivative in quantum entanglement dynamics for diagnosing human cancer cells, tissues, and tumors. This innovative approach could lead to new diagnostic tools in oncology (Alireza et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

6-Methoxyisoindolin-1-one is a compound with diverse biological activities and synthetic importance . It has been studied as a potential inhibitor of phosphoinositol-3-kinase γ (PI3Kγ) , a key enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

The compound interacts with its target, PI3Kγ, by binding to the active site of the enzyme . This interaction can inhibit the activity of PI3Kγ, thereby affecting the downstream signaling pathways . The exact mode of interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of PI3Kγ by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including cell cycle progression, cell survival, and angiogenesis . By inhibiting PI3Kγ, the compound can potentially suppress these processes, leading to the inhibition of tumor growth .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on PI3Kγ and the subsequent suppression of the PI3K/AKT/mTOR pathway . This can lead to decreased cell proliferation and survival, particularly in cancer cells . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, light irradiation has been found to improve the yields of this compound . Moreover, the compound should be stored in a well-ventilated place and kept in a tightly closed container

properties

IUPAC Name |

6-methoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-7-3-2-6-5-10-9(11)8(6)4-7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEFFTKSFOORGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554124 | |

| Record name | 6-Methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132680-54-7 | |

| Record name | 6-Methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2,3-dihydro-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)